Lipofermata Exhibits 14-Fold Higher Potency in FATP2-Expressing Cells Versus Non-Expressing Adipocytes
Lipofermata's potency is tightly correlated with FATP2 expression. In HepG2 hepatocytes, which express high levels of FATP2, the IC50 for fatty acid uptake inhibition is 2.74 μM. In contrast, in 3T3-L1 adipocytes, which express negligible FATP2, the IC50 is 39.34 μM—a 14.4-fold difference that directly demonstrates on-target, FATP2-dependent activity rather than non-specific effects .
| Evidence Dimension | IC50 for fatty acid uptake inhibition |
|---|---|
| Target Compound Data | 2.74 μM (HepG2); 39.34 μM (3T3-L1) |
| Comparator Or Baseline | FATP2-expressing HepG2 vs. non-expressing 3T3-L1 |
| Quantified Difference | 14.4-fold difference in IC50 |
| Conditions | C1-BODIPY-C12 fatty acid uptake assay; kinetic mode measurement over 5 min |
Why This Matters
This cell-type potency differential provides a built-in specificity control for researchers, confirming that observed effects stem from FATP2 inhibition rather than off-target activity.
